
4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile is an organic compound that features a benzenesulfonyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile typically involves the reaction of benzenesulfonyl chloride with 2-chloro-2-methylbutanenitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonyl derivatives.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile involves its interaction with specific molecular targets. For instance, the benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of 4-(Benzenesulfonyl)-2-chloro-2-methylbutanenitrile.
4-(Methylsulfonyl)benzenesulfonyl Chloride: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group, offering different reactivity and applications
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
61494-15-3 |
|---|---|
Molecular Formula |
C11H12ClNO2S |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-chloro-2-methylbutanenitrile |
InChI |
InChI=1S/C11H12ClNO2S/c1-11(12,9-13)7-8-16(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
QQGZYYXXJNHMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)C1=CC=CC=C1)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


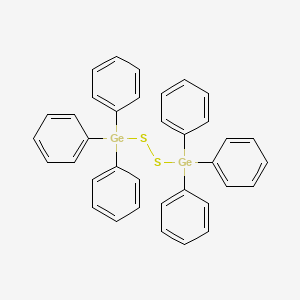
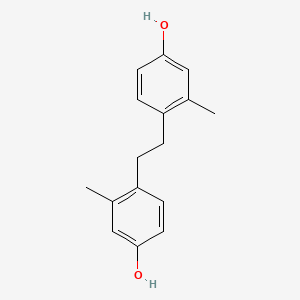
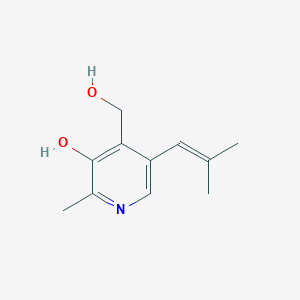
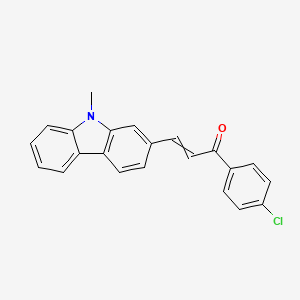
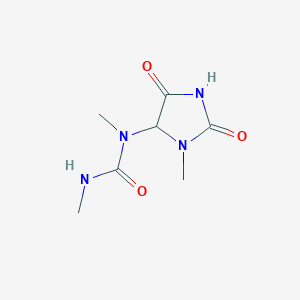
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
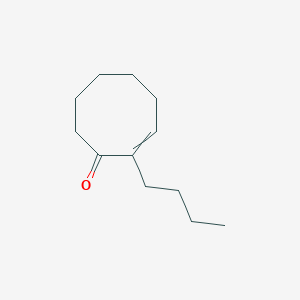
![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)
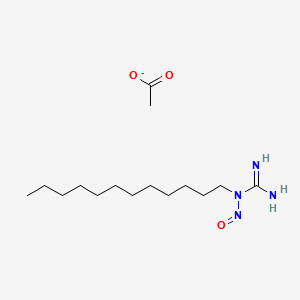
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)


![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)
